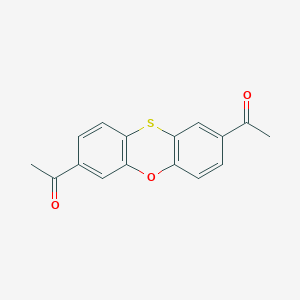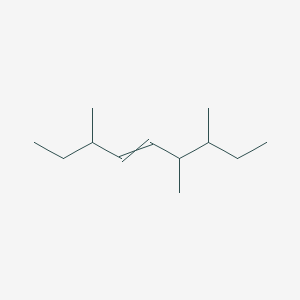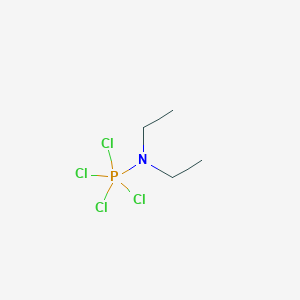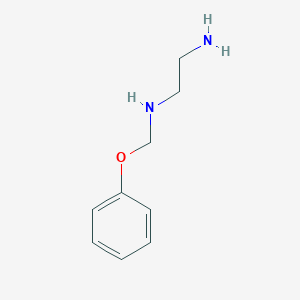
S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfinothioate group attached to a dimethylphenyl ring, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate can undergo various chemical reactions, including:
Oxidation: The sulfinothioate group can be oxidized to form sulfonates or sulfoxides.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules or probes for studying biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate involves its interaction with specific molecular targets and pathways. The sulfinothioate group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s aromatic rings may also interact with proteins and enzymes, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethylphenyl isothiocyanate
- 2,6-Dimethylphenyl sulfonate
- 2,6-Dimethylphenyl thiol
Uniqueness
S-(2,6-Dimethylphenyl) 2,6-dimethylbenzene-1-sulfinothioate is unique due to its sulfinothioate group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of properties and applications, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
66713-32-4 |
|---|---|
Molekularformel |
C16H18OS2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-(2,6-dimethylphenyl)sulfinylsulfanyl-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H18OS2/c1-11-7-5-8-12(2)15(11)18-19(17)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChI-Schlüssel |
APOOVAWRKWSYTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)SS(=O)C2=C(C=CC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)


![[1,1'-Biphenyl]-2,3',4',5-tetrol](/img/structure/B14484544.png)


